2-Chloro-5-(2,5-dichlorobenzoyl)pyridine
Description
2-Chloro-5-(2,5-dichlorobenzoyl)pyridine is a halogenated pyridine derivative featuring a 2,5-dichlorobenzoyl substituent at the 5-position of the pyridine ring. Its molecular formula is C₁₂H₆Cl₃NO, with a molecular weight of 286.54 g/mol and a purity of 97% . This compound is primarily utilized as a pharmaceutical intermediate, particularly in proteasome inhibitor synthesis (e.g., ixazomib citrate, a multiple myeloma drug) . Its electron-withdrawing dichlorobenzoyl group enhances stability and influences reactivity in substitution reactions.
Structure
2D Structure
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,5-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO/c13-8-2-3-10(14)9(5-8)12(17)7-1-4-11(15)16-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRBASAKBHRHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=CN=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,5-dichlorobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the overall cost of production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,5-dichlorobenzoyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoyl group and the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines and benzoyl derivatives.
Oxidation Reactions: Products include pyridine N-oxides and benzoyl oxides.
Reduction Reactions: Products include amines and reduced benzoyl compounds.
Scientific Research Applications
2-Chloro-5-(2,5-dichlorobenzoyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,5-dichlorobenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences:
Key Observations :
- Electron-Withdrawing Groups : The dichlorobenzoyl group in the target compound provides greater steric bulk and electron withdrawal compared to trifluoromethyl or trichloromethyl groups .
- Boronic Esters : The boronic ester analog (C₁₂H₁₇BClN₂O₂) is tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling modular drug synthesis .
- Bioactive Derivatives : Pyrazole-methyl derivatives (e.g., C₁₂H₁₄Cl₂N₃) exhibit enhanced solubility and bioavailability due to the hydrophilic hydrochloride salt .
Market and Industrial Relevance
Biological Activity
2-Chloro-5-(2,5-dichlorobenzoyl)pyridine is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its biological activity is primarily linked to its potential as a pharmacological agent and its effects on plant growth regulation. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Chemical Formula : CHClN
- CAS Number : 1187168-23-5
- Molecular Weight : 273.55 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound is known to form covalent bonds with nucleophilic sites in proteins, which can lead to alterations in enzyme activity and cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. In particular, this compound has shown efficacy against several bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Plant Growth Regulation
In agricultural research, the compound has been evaluated for its effects on plant growth. Studies have demonstrated that it can inhibit seed germination and affect seedling growth in various plant species.
Case Study: Effects on Sorghum and Soybean
A study conducted by researchers at the University of Bath assessed the impact of different concentrations of this compound on sorghum and soybean seeds. The results indicated that at concentrations above 10 µM, there was a significant reduction in both germination rates and seedling height compared to control groups.
Table 2: Impact on Seed Germination
| Concentration (µM) | Germination Rate (%) | Seedling Height (cm) |
|---|---|---|
| 0 | 90 | 15 |
| 10 | 70 | 12 |
| 50 | 30 | 6 |
Toxicological Profile
The toxicological profile of the compound has been assessed in various studies, indicating moderate toxicity levels in mammalian cell lines.
Table 3: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 25 |
| MCF-7 | 18 |
These results highlight the need for further investigations into the safety and environmental impact of this compound.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-5-(2,5-dichlorobenzoyl)pyridine, and how do reaction conditions influence yields?
The compound can be synthesized via Friedel–Crafts acylation, where 2-chloropyridine reacts with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Evidence from similar polychloropyridine syntheses indicates yields depend on stoichiometry, temperature, and solvent polarity. For example, a study on diphenylether acylation achieved 74% yield under anhydrous conditions at 80°C . Key Reaction Parameters :
| Parameter | Optimal Range |
|---|---|
| Catalyst (AlCl₃) | 1.2–1.5 equiv |
| Temperature | 70–90°C |
| Solvent | Dichloromethane or nitrobenzene |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., pyridine C-5 benzoyl vs. C-2 chloro groups). Aromatic protons typically appear δ 7.5–8.5 ppm .
- XRD : Resolves crystal packing effects caused by bulky 2,5-dichlorobenzoyl groups, which may induce steric hindrance or non-covalent interactions (e.g., halogen bonding) .
- Mass Spectrometry : Confirms molecular weight (exact mass: 329.91 g/mol) and detects fragmentation patterns from labile chloro substituents .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the benzoyl chloride moiety. Use anhydrous solvents for reactions, as moisture degrades chloro-substituted pyridines . Safety protocols include PPE (gloves, goggles) and fume hoods due to potential respiratory irritation (GHS H319) .
Advanced Research Questions
Q. How do electronic effects of the 2,5-dichlorobenzoyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing benzoyl group at C-5 deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) rates. However, the C-2 chloro substituent can participate in palladium-catalyzed couplings. For example, Sonogashira reactions with 2-chloro-5-iodopyridine analogs proceed selectively at the iodo position (72% yield), leaving the chloro group intact unless excess alkyne is used . Substituent Reactivity Hierarchy :
| Position | Reactivity (High → Low) |
|---|---|
| Iodo (C-5) > Chloro (C-2) > Benzoyl (C-5) |
Q. How can conflicting crystallographic and spectroscopic data be resolved for structural validation?
Discrepancies may arise from polymorphism or solvent inclusion in XRD vs. solution-state NMR. Use complementary methods:
- DFT Calculations : Compare experimental XRD bond lengths/angles with optimized geometries .
- Variable-Temperature NMR : Detect dynamic effects (e.g., rotational barriers in the benzoyl group) .
- PXRD : Confirm bulk crystallinity matches single-crystal data .
Q. What strategies mitigate byproducts during large-scale synthesis?
- Stepwise Halogenation : Introduce chloro groups sequentially to avoid overhalogenation.
- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃) for greener synthesis .
- Purification : Use silica gel chromatography or recrystallization from ethanol/water (≥95% purity) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
